Naratriptan 2-Carboxylic Acid
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Overview
Description
Naratriptan 2-Carboxylic Acid is a derivative of naratriptan, a selective serotonin (5-HT) receptor agonist primarily used in the treatment of migraines. Naratriptan is known for its ability to narrow blood vessels around the brain and reduce substances in the body that can trigger headache pain, sensitivity to light, and other migraine symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naratriptan 2-Carboxylic Acid can be synthesized through various methods. One common approach involves the decarboxylation of 5-{2-[(methylamino)sulfonyl]ethyl}-1H-indole-2-carboxylic acid to obtain 2-(1H-indol-5-yl)-N-methylethanesulfonamide, which is then further reacted to produce naratriptan hydrochloride . Another method involves the hydrolysis of nitriles, where the nitrile group is converted into a carboxylic acid group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solvents like sulfolane and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Naratriptan 2-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of primary alcohols and aldehydes to carboxylic acids.
Reduction: Reduction of carboxylic acids to primary alcohols.
Substitution: Nucleophilic acyl substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids from primary alcohols and aldehydes.
Reduction: Formation of primary alcohols from carboxylic acids.
Substitution: Formation of acid chlorides, esters, and amides from carboxylic acids.
Scientific Research Applications
Naratriptan 2-Carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in biochemical pathways and interactions with serotonin receptors.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
Naratriptan 2-Carboxylic Acid exerts its effects by acting as a selective agonist for serotonin (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes. This action leads to vasoconstriction of cranial blood vessels and inhibition of trigeminal nerve activity, which helps alleviate migraine symptoms . The compound also reduces sterile inflammation associated with neuronal transmission .
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: Another triptan drug used for migraine treatment, with a similar mechanism of action.
Rizatriptan: Known for its rapid onset of action in treating migraines.
Zolmitriptan: Effective in treating both migraines and cluster headaches.
Uniqueness
Naratriptan 2-Carboxylic Acid is unique due to its specific binding affinity for 5-HT1B and 5-HT1D receptors, which contributes to its effectiveness in treating migraines with fewer side effects compared to other triptans .
Properties
Molecular Formula |
C18H25N3O4S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C18H25N3O4S/c1-19-26(24,25)10-7-12-3-4-15-14(11-12)16(17(20-15)18(22)23)13-5-8-21(2)9-6-13/h3-4,11,13,19-20H,5-10H2,1-2H3,(H,22,23) |
InChI Key |
VNLHQZYDCHYDDL-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC(=C2C3CCN(CC3)C)C(=O)O |
Origin of Product |
United States |
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